1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea is a complex organic compound featuring two indole groups connected via a urea linkage. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea typically involves the reaction of 1H-indole-4-carboxylic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps for purification, such as recrystallization or chromatography, to obtain the final product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The indole rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of indole oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole groups can bind to active sites, modulating the activity of the target proteins and affecting various biochemical pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-indole-4-carboxylic acid
- 1H-indole-3-carboxylic acid
- 1H-indole-2-carboxylic acid
Uniqueness
1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea is unique due to its dual indole structure connected via a urea linkage, which imparts distinct chemical and biological properties. This structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C24H20N6O2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C24H20N6O2/c31-23(29-21-5-1-3-19-17(21)11-13-25-19)27-15-7-9-16(10-8-15)28-24(32)30-22-6-2-4-20-18(22)12-14-26-20/h1-14,25-26H,(H2,27,29,31)(H2,28,30,32) |
InChI Key |
SUNKHHDCVXAWTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC5=C4C=CN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.